molecular formula C₁₉H₁₄O₃ B1144989 2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde CAS No. 1094898-02-8

2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde

Cat. No.: B1144989
CAS No.: 1094898-02-8
M. Wt: 290.31
InChI Key:
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Description

2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde is a complex organic compound characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to a benzene ring with two aldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where a naphthalene derivative is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced through methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxylic acid.

    Reduction: 2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedimethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group may also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-2-naphthalenyl cyclohexanecarboxylate
  • 7-Methoxy-2-naphthalenyl cyclopentanecarboxylate
  • 7-Methoxy-2-naphthalenyl 2-pyridinecarboxylate

Uniqueness

2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde is unique due to the presence of two aldehyde groups on the benzene ring, which allows for diverse chemical reactivity and potential applications. Its structural features differentiate it from other similar compounds, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

2-(7-methoxynaphthalen-2-yl)benzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O3/c1-22-18-8-7-13-5-6-14(9-17(13)10-18)19-15(11-20)3-2-4-16(19)12-21/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCOQMVHCDWGTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC(=C2)C3=C(C=CC=C3C=O)C=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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